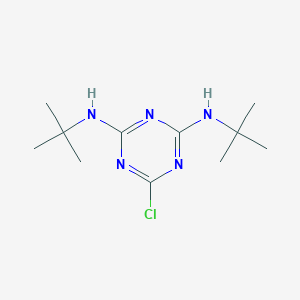
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile
Descripción general
Descripción
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (DCPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DCPCN is also used as an analytical reagent to detect and quantify various organic compounds.
Aplicaciones Científicas De Investigación
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has a wide range of applications in scientific research. It is used as an analytical reagent to detect and quantify various organic compounds, including drugs and metabolites. It is also used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is also used in the synthesis of polymers, and it has been used in the study of the structure-activity relationships of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is not well understood, but it is thought to act as a catalyst in the synthesis of organic compounds. It is believed to react with the reactants to form intermediates, which then react to form the desired product. The reaction is believed to proceed via a nucleophilic substitution mechanism, in which the nucleophile (2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile) attacks the electrophilic center of the reactant molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile are not well understood. However, it is believed to have some effects on the body, as it is a synthetic compound. It is thought to have some effects on the immune system, as it is believed to be a potential immunosuppressant. It is also believed to have some effects on the central nervous system, as it has been shown to have some sedative and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and stable, and it is easily synthesized from readily available starting materials. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is highly reactive, and it can be difficult to control the reaction conditions. It is also sensitive to light and air, making it difficult to store and handle.
Direcciones Futuras
The future of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is promising, as it has a wide range of applications in scientific research. It could be used to develop new drugs and agrochemicals, as well as new compounds for use in the synthesis of polymers. It could also be used to study the structure-activity relationships of various organic compounds. Additionally, it could be used to develop new analytical reagents for the detection and quantification of various organic compounds. Finally, it could be used to study the biochemical and physiological effects of various organic compounds.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNDCQGSFJGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


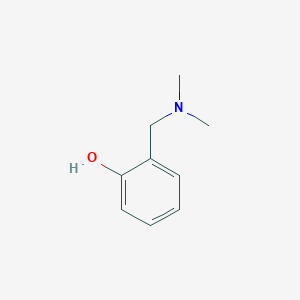

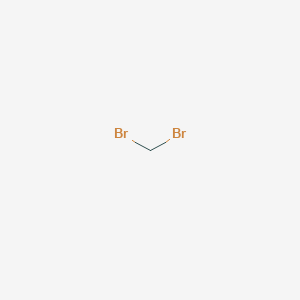
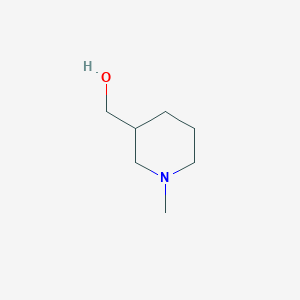


![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)


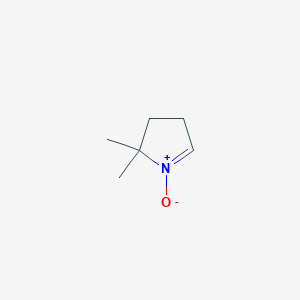
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
